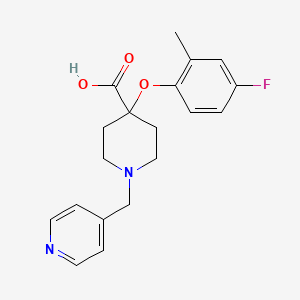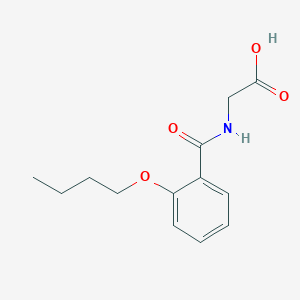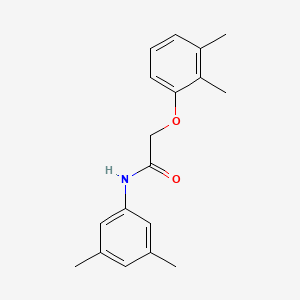
4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid" often involves multi-step reactions and careful selection of precursors. For instance, a related compound, 4H-pyrano[3,2-c]pyridines, was synthesized from 4-hydroxy-6-methyl-2-pyridone using benzylidenemalononitriles and α-cyanoacrylic esters, demonstrating the intricate nature of such synthetic processes (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Techniques like X-ray crystallography, NMR, and mass spectrometry provide detailed insights. For example, the molecular and crystal structures of piperidine derivatives were determined, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine-based compounds can be diverse, leading to various derivatives and products. For instance, pyridine-bridged aromatic poly(ether-imide)s synthesized from a pyridine-containing aromatic diamine monomer exhibit good solubility and thermal properties, indicating the versatility of piperidine derivatives in chemical synthesis (Wang et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are essential for its practical application. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showed H-bonded dimers in the lattice, stabilized by C-H...π and C-H...O interactions, which can influence its solubility and stability (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and degradation patterns, are pivotal for understanding a compound's behavior under different conditions. For example, the synthesis and characterization of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrated the compound's potential reactivity and applications in further chemical synthesis (Feng, 2011).
科学的研究の応用
Aurora Kinase Inhibitor Application
A compound structurally similar to the specified chemical has been identified as an Aurora kinase inhibitor, highlighting its potential utility in cancer treatment. The inhibition of Aurora A kinase could offer a therapeutic strategy for targeting cancer cells, suggesting a promising area for further research and development in oncology (ロバート ヘンリー,ジェームズ, 2006).
Antimycobacterial Activity
Research into spiropiperidin-4-ones, including the focus compound, demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential for the development of new antimycobacterial agents, addressing the global challenge of tuberculosis and drug resistance (R. Kumar et al., 2008).
Advanced Material Synthesis
The compound is also relevant in the synthesis of new materials, such as aromatic polyamides, which possess high thermal stability and solubility in organic solvents. These materials are promising for creating robust, flexible films suitable for a variety of industrial and technological applications, demonstrating the versatility of the compound in materials science (S. Hsiao et al., 1999).
Corrosion Inhibition
Piperidine derivatives, closely related to the focus compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds effectively prevent corrosion, offering potential applications in materials protection and extending the lifespan of metal structures (S. Kaya et al., 2016).
Chemokine Receptor Antagonism
A derivative of the compound has been explored as a CCR1 antagonist, intended for the treatment of rheumatoid arthritis. This highlights its potential application in developing new therapeutic agents targeting inflammatory diseases, demonstrating the compound's significance in drug discovery and pharmacology (B. Latli et al., 2018).
特性
IUPAC Name |
4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-14-12-16(20)2-3-17(14)25-19(18(23)24)6-10-22(11-7-19)13-15-4-8-21-9-5-15/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXRZYVMRQPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2(CCN(CC2)CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)


![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

